Nitric acid

Trace metal analysis ICP-MS Semiconductor manufacturing

Nitric acid grade drives process outcomes. The HNO₃–water azeotrope at ~68 wt% limits simple distillation; >68% grades need specialized production. For semiconductor SWC at ≤32 nm, only semiconductor-grade HNO₃ (≥69%, sub-ppb metals per SEMI C35) strips Ni/Pt without attacking TiN gates—sulfuric acid cannot match this selectivity. For ICP-MS, ULTREX II ultrapure (Al ≤20 ppt) enables ppt detection vs. ACS (Al ≤100 ppb). In ASTM A967 passivation, nitric acid protocols deliver validated alloy-specific corrosion resistance that citric acid alternatives lack. Source the correct grade to ensure qualification and yield.

Molecular Formula HNO3
Molecular Weight 63.013 g/mol
CAS No. 7697-37-2
Cat. No. B1203768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid
CAS7697-37-2
SynonymsAcid, Nitric
Nitric Acid
Molecular FormulaHNO3
Molecular Weight63.013 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-]
InChIInChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
InChIKeyGRYLNZFGIOXLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Nitric Acid (CAS 7697-37-2) – Procurement and Specification Baseline


Nitric acid (HNO₃) is a strong mineral acid and potent oxidizing agent, produced industrially via the Ostwald process and widely used in fertilizer production, nitration chemistry, semiconductor manufacturing, and metal surface treatment [1][2]. Commercial nitric acid is available across multiple purity grades—from technical (68-85%) and ACS reagent (≥90-99.5%) to ultra-high-purity semiconductor (sub-ppb trace metals)—and forms a maximum-boiling azeotrope with water at approximately 68 wt% HNO₃ (boiling point 120-122°C) that imposes fundamental constraints on concentration and purification [3].

Why Direct Substitution of Nitric Acid (CAS 7697-37-2) with Alternate Mineral Acids or Lower Purity Grades Fails


Generic substitution of nitric acid with other mineral acids or lower-purity grades is fundamentally constrained by three physicochemical and specification-driven factors. First, the nitric acid–water system forms a maximum-boiling azeotrope at approximately 68 wt% HNO₃ that cannot be breached by simple distillation, meaning that high-concentration (>68%) product specifications require entirely different manufacturing processes (extractive distillation with sulfuric acid) or fuming-grade material—a constraint absent in non-azeotrope-forming mineral acids [1][2]. Second, oxidation selectivity in key applications such as semiconductor wafer cleaning and metal passivation is determined by the unique redox chemistry of the nitrate/nitronium ion system, not merely by acid strength or proton availability; substituting sulfuric or phosphoric acid produces qualitatively different surface chemistry and corrosion outcomes [3]. Third, purity specifications for trace metal analysis and semiconductor fabrication demand sub-ppb impurity levels (e.g., ≤1 ppb Al, ≤0.5 ppb As) that are grade-dependent and cannot be met by technical or even ACS reagent-grade material .

Nitric Acid (CAS 7697-37-2) – Product-Specific Quantitative Evidence Guide


Trace Metal Impurity Specification: Nitric Acid (ACS Reagent) vs. Trace-Metal Grade vs. Semiconductor Grade

The trace metal impurity profile of nitric acid varies by three orders of magnitude across common procurement grades, directly impacting detection limits and device yield. For aluminum (Al), a key indicator of overall metallic contamination, the ACS Reagent grade specification permits up to 100 ppb Al, whereas the ICP-grade (Trace-Metal grade) specification limits Al to ≤1 ppb, and the ultra-high-purity ULTREX II semiconductor grade limits Al to ≤20 ppt (0.02 ppb) . Similar multi-order-of-magnitude differences are observed for arsenic (≤4 ppb ACS vs. ≤0.5 ppb ICP-grade) and iron (≤100 ppb ACS vs. ≤1 ppb ICP-grade) .

Trace metal analysis ICP-MS Semiconductor manufacturing Purity specification

Aromatic Nitration Selectivity: Nitric Acid Alone vs. Mixed Acid (HNO₃/H₂SO₄)

In toluene nitration, the use of nitric acid alone with alternative acid catalysts yields substantially different isomer distributions compared to the conventional mixed acid (HNO₃/H₂SO₄) method. The ortho/para (P/o) ratio of mononitrotoluene products serves as a direct quantitative measure of nitration selectivity. With the usual mixed acid method (sulfuric acid-catalyzed), the P/o ratio is 0.60. In contrast, when nitric acid is used in the presence of porous ion-exchange resin (Amberlyst 15), the P/o ratio increases to 1.44; with phosphorus pentoxide, the ratio is 1.34; and with p-xylene sulfonic acid, the ratio is 1.06 [1][2].

Nitration chemistry Isomer selectivity Process efficiency Mixed acid system

Azeotropic Concentration Limit: Nitric Acid vs. Non-Azeotrope-Forming Mineral Acids

The nitric acid–water system forms a maximum-boiling azeotrope at 68 wt% HNO₃ (boiling point 120.5-122°C at atmospheric pressure), which represents a hard physical limit for concentration by simple distillation [1][2]. The pure components boil at substantially lower temperatures: water at 100°C, pure nitric acid at 83°C [1]. By comparison, mineral acids such as hydrochloric acid (which forms a minimum-boiling azeotrope at ~20.2% HCl) and sulfuric acid (which can be concentrated to >98% without azeotropic limitation) do not exhibit this maximum-boiling azeotropic behavior, enabling direct concentration by distillation [3]. To obtain nitric acid concentrations exceeding 68%, an extractive distillation process using concentrated sulfuric acid as a dehydrating agent is required—a process step with no counterpart in hydrochloric or sulfuric acid concentration [4].

Azeotropic distillation Concentration limit Chemical purification Process design

Passivation Protocol Specificity: Nitric Acid vs. Citric Acid in ASTM A967 Stainless Steel Passivation

In ASTM A967-standard chemical passivation of stainless steels, nitric acid-based treatments are defined with significantly greater specificity than citric acid-based alternatives. For free-machining and precipitation-hardened stainless steels (e.g., 303, 416, 17-4 PH), traditional nitric acid passivation requires the addition of sodium dichromate as an inhibitor to achieve adequate corrosion resistance, whereas citric acid passivation—while allowed under ASTM A967 and SAE AMS2700—is defined with "much less specificity" regarding solution concentration, temperature, and immersion time [1][2]. This lower specificity for citric acid protocols has been documented to result in inadequate passivation for some alloys when conditions are not optimized [1].

Stainless steel passivation Corrosion resistance ASTM A967 Surface treatment

Oxidizing Strength Ranking: Nitric Acid vs. Sulfuric Acid vs. Phosphoric Acid

Among the common mineral acids, nitric acid exhibits the strongest oxidizing power, followed by sulfuric acid, with phosphoric acid being the weakest oxidizer [1]. This ranking is not correlated with acid strength (pKa) but rather with the redox chemistry of the central nonmetal atom (N, S, P) in its highest oxidation state. In a direct comparative experiment with copper metal, the concentration of Cu²⁺ ions produced is measurably larger with nitric acid than with sulfuric acid under comparable conditions, reflecting nitric acid's superior oxidizing capability [2]. This difference in oxidizing strength dictates that nitric acid is the required reagent for applications demanding oxidative dissolution of noble or passivated metals (e.g., in semiconductor Ni/Pt strip processes) where sulfuric acid alone is insufficient [3].

Oxidizing agent Redox chemistry Metal dissolution Chemical processing

Nitric Acid (CAS 7697-37-2) – Validated Research and Industrial Application Scenarios


Semiconductor Wafer Cleaning: Post-Etch Nickel/Platinum Strip Process

In semiconductor manufacturing at 32 nm technology nodes and beyond, nitric acid (HNO₃) is specifically employed in single-wafer clean (SWC) tools to strip unreacted nickel (Ni) and platinum (Pt) residues following nickel silicide (NiSi) formation [1]. The application leverages nitric acid's strong oxidizing power and selectivity: whereas hot sulfuric acid–hydrogen peroxide mixtures (SPM) efficiently remove Ni and Pt but also exhibit high etch rates on titanium nitride (TiN) high-k metal gates, nitric acid provides effective Ni stripping without damaging TiN layers [1]. This selectivity profile is quantitatively validated by the fact that SPM at temperatures >130°C attacks TiN encapsulation layers, whereas nitric acid in an SWC process preserves gate stack integrity while achieving complete Ni removal [1]. For procurement, this scenario demands semiconductor-grade nitric acid (≥69% purity, sub-ppb metal impurities per SEMI C35-0708) to prevent trace metal contamination from compromising device yield .

Ultratrace Elemental Analysis: ICP-MS Sample Preparation and Calibration

Nitric acid is the preferred matrix acid for inductively coupled plasma mass spectrometry (ICP-MS) and optical emission spectrometry (ICP-OES) due to its ultra-low metallic background when procured at trace-metal grade or higher [1]. ICP calibration solutions are routinely prepared in 2-5% (v/v) nitric acid to minimize complexation and salt precipitation while maintaining a clean elemental background [1]. The quantifiable differentiation among procurement grades is decisive: ACS Reagent grade nitric acid permits up to 100 ppb aluminum and 100 ppb iron, which would generate unacceptable blank signals in sub-ppb trace element determinations; in contrast, ICP Trace-Metal grade limits Al to ≤1 ppb and Fe to ≤1 ppb, and ULTREX II ultrapure grade further reduces Al to ≤20 ppt . This 100- to 5000-fold reduction in blank signal directly enables detection limits in the parts-per-trillion range for elements such as As, Cd, Hg, and Pb in environmental, pharmaceutical, and semiconductor applications [1].

Stainless Steel Passivation: ASTM A967-Compliant Nitric Acid Treatments for High-Consequence Manufacturing

Nitric acid-based passivation remains the primary chemical treatment specified for stainless steel components in aerospace, medical device, and high-consequence manufacturing, as codified in ASTM A967 and SAE AMS2700 [1]. The key differentiator in this application is protocol specificity and alloy compatibility: for free-machining stainless steels (e.g., AISI 303, 416) and precipitation-hardened alloys (e.g., 17-4 PH), nitric acid passivation requires the addition of sodium dichromate as an inhibitor to achieve adequate corrosion resistance, a requirement that is well-defined in the nitric acid protocols but much less specific in the citric acid alternative [1]. The higher specificity of nitric acid passivation protocols reduces the risk of inadequate passivation due to improperly optimized conditions, a documented concern with citric acid processes where insufficient specificity has led to performance issues for certain alloys [1]. This makes nitric acid the conservative, validated choice for applications where passivation failure carries significant cost or safety consequences.

Aromatic Nitration: Controlled Isomer Distribution via Catalyst Selection

In the industrial synthesis of nitroaromatic intermediates for pharmaceuticals, agrochemicals, and dyes, the choice between conventional mixed acid (nitric acid + sulfuric acid) and nitric acid with alternative acid catalysts directly controls the ortho/para isomer distribution of mononitration products [1]. Quantitative evidence from toluene nitration demonstrates that the conventional mixed acid method yields an ortho/para (P/o) ratio of 0.60, whereas using nitric acid with Amberlyst 15 ion-exchange resin catalyst yields a P/o ratio of 1.44—a 2.4-fold increase [1]. This difference in isomer distribution has direct commercial implications: para-nitrotoluene (p-NT) is the preferred precursor for p-toluidine and pharmaceutical intermediates, while ortho-nitrotoluene (o-NT) finds use in different synthetic pathways. Procurement decisions for nitric acid in nitration applications must therefore consider not only acid purity and concentration but also compatibility with the intended catalyst system and target isomer ratio, as the conventional mixed acid approach (which consumes sulfuric acid as co-reagent) produces a fundamentally different product slate [1].

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